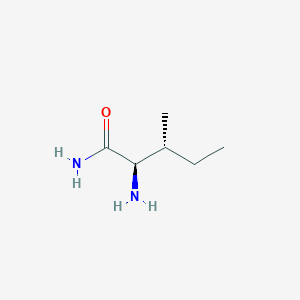![molecular formula C16H17N3O2 B14156876 (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide CAS No. 313273-02-8](/img/structure/B14156876.png)
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenyl group, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent.
Introduction of the oxoethyl group: The pyrazole derivative is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Coupling with the phenylprop-2-enamide: The final step involves coupling the intermediate with 3-phenylprop-2-enamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale synthesis.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce apoptosis: In cancer cells through the activation of specific signaling pathways.
Eigenschaften
CAS-Nummer |
313273-02-8 |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-13(2)19(18-12)16(21)11-17-15(20)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,20)/b9-8+ |
InChI-Schlüssel |
HXZMKFBCKQRXAE-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC(=NN1C(=O)CNC(=O)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C=CC2=CC=CC=C2)C |
Löslichkeit |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)


![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)


![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)


